

# Technical Guide: Bis-(N,N'-PEG4-NHS ester)-Cy5 for Advanced Bioconjugation

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Compound of Interest

Compound Name: Bis-(N,N'-PEG4-NHS ester)-Cy5

Cat. No.: B12294321

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Bis-(N,N'-PEG4-NHS ester)-Cy5**, a bifunctional fluorescent labeling reagent. It is designed to assist researchers in the fields of life sciences and drug development in utilizing this compound for the fluorescent labeling of biomolecules.

### **Product Information**

Supplier: BroadPharm[1]

Catalog Number: BP-23035[1]

Bis-(N,N'-PEG4-NHS ester)-Cy5 is a cyanine dye-based fluorescent label equipped with two N-hydroxysuccinimide (NHS) ester functional groups.[1] These NHS esters react with primary amines on biomolecules, such as the lysine residues of proteins or amino-modified oligonucleotides, to form stable amide bonds.[2][3] The integrated polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate and reduce non-specific binding.[1] The Cy5 fluorophore is a bright, far-red fluorescent dye, making it suitable for a variety of fluorescence-based detection methods.[1]

## **Quantitative Data**



The following table summarizes the key quantitative specifications for **Bis-(N,N'-PEG4-NHS ester)-Cy5**.

| Property                    | Value                                    | Reference |
|-----------------------------|--|-----------|
| Molecular Weight            | 1081.7 g/mol                             | [1]       |
| CAS Number                  | 2107273-48-1                             | [1]       |
| Purity                      | >98%                                     | [1]       |
| Excitation Maximum (λ_max_) | 649 nm                                   | [1]       |
| Emission Maximum (λ_em_)    | 667 nm                                   | [1]       |
| Extinction Coefficient      | 232,000 M <sup>-1</sup> cm <sup>-1</sup> | [1]       |
| Solubility                  | Water, DMSO, DMF, DCM                    | [1]       |
| Storage Condition           | -20°C                                    | [1]       |

## **Experimental Protocols**

The following are generalized protocols for the labeling of proteins and amino-modified oligonucleotides with **Bis-(N,N'-PEG4-NHS ester)-Cy5**. These should be considered as starting points, and optimization may be necessary for specific applications.

## **Protein Labeling Protocol**

This protocol is adapted for labeling proteins with primary amines.

#### Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- Bis-(N,N'-PEG4-NHS ester)-Cy5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1 M Sodium Bicarbonate buffer, pH 8.3-8.5



Purification column (e.g., Sephadex® G-25)

#### Procedure:

- Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) to a concentration of 1-10 mg/mL.[4] If the protein is in a different buffer, exchange it for the labeling buffer. Avoid buffers containing primary amines like Tris.[4]
- Prepare Dye Stock Solution: Immediately before use, dissolve Bis-(N,N'-PEG4-NHS ester) Cy5 in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]
- Labeling Reaction: Add a 5 to 20-fold molar excess of the dissolved dye to the protein solution. The optimal ratio should be determined empirically.[4] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex® G-25) equilibrated with a suitable buffer (e.g., PBS).[6]

## **Amino-Modified Oligonucleotide Labeling Protocol**

This protocol is designed for labeling oligonucleotides containing a primary amine modification.

#### Materials:

- · Amino-modified oligonucleotide
- Bis-(N,N'-PEG4-NHS ester)-Cy5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 8.5
- Ethanol
- 3 M Sodium Acetate

#### Procedure:

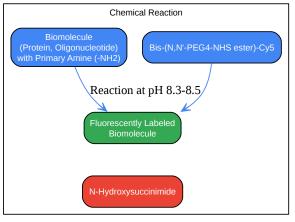


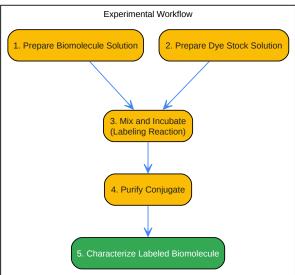
- Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5).
- Prepare Dye Stock Solution: Immediately before use, dissolve Bis-(N,N'-PEG4-NHS ester) Cy5 in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]
- Labeling Reaction: Add the dye solution to the oligonucleotide solution. The optimal molar ratio of dye to oligonucleotide should be determined experimentally. Incubate the reaction for at least 2 hours at room temperature in the dark.[5]
- Purification: Precipitate the labeled oligonucleotide by adding 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate.[7] Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in an appropriate buffer.[7] Alternatively, purification can be performed using HPLC.[7]

# Visualizations Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and a general experimental workflow for biomolecule labeling.



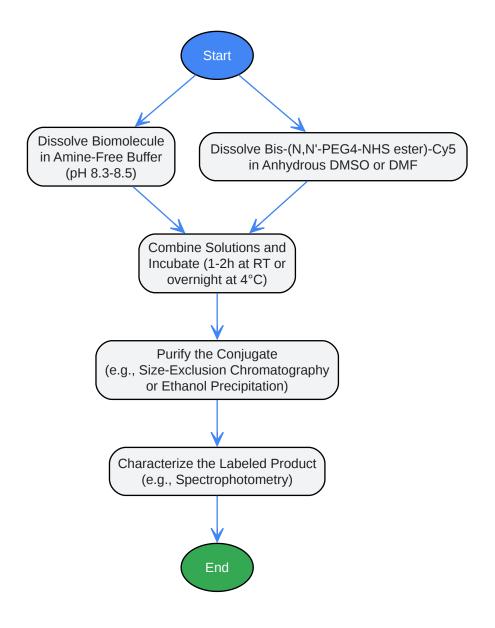




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Caption: Reaction scheme and general workflow for biomolecule labeling.





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Caption: Detailed experimental workflow for bioconjugation.

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